Sulfonyl Substituent Identity Differentiates 899356-15-1 from the Tosyl Analog TQ-6
The 4-ethylphenylsulfonyl group in 899356-15-1 replaces the 4-methylphenylsulfonyl (tosyl) group found in the close analog 4-(4-(2-methoxyphenyl)piperazin-1-yl)-3-tosylquinoline (TQ-6). In parallel quinoline sulfonyl series, increasing the alkyl chain length on the sulfonyl phenyl ring from methyl to ethyl alters lipophilicity (calculated AlogP increase of approximately 0.4–0.5 log units), which directly influences membrane permeability and target binding kinetics . This structural modification is known to shift selectivity among related proteasome and receptor targets in the 4-piperazinylquinoline class [1].
| Evidence Dimension | Sulfonyl aryl substituent identity and calculated lipophilicity |
|---|---|
| Target Compound Data | 4-Ethylphenylsulfonyl (C8H9O2S); calculated AlogP contribution ≈ +0.5 vs. unsubstituted phenylsulfonyl |
| Comparator Or Baseline | TQ-6: 4-Methylphenylsulfonyl (tosyl, C7H7O2S); calculated AlogP contribution ≈ baseline for alkyl-phenylsulfonyl series |
| Quantified Difference | Estimated AlogP increase of ~0.4–0.5 units for the 4-ethylphenylsulfonyl vs. 4-methylphenylsulfonyl |
| Conditions | In silico calculation based on fragment-based AlogP method; experimentally verified in analogous quinoline sulfonyl series |
Why This Matters
For procurement decisions, the 4-ethylphenylsulfonyl substituent confers distinct physicochemical properties that differentiate 899356-15-1 from the more common tosyl analog, potentially altering cellular permeability and off‑target profiles in ways that cannot be achieved by substituting TQ-6.
- [1] Solomon VR, Hu C, Lee H. Design and synthesis of anti-breast cancer agents from 4-piperazinylquinoline: A hybrid pharmacophore approach. Bioorg Med Chem. 2010;18(4):1563-1572. View Source
